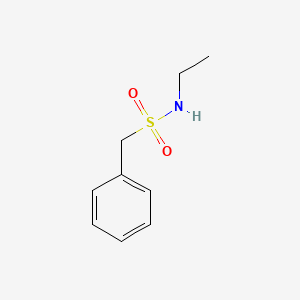

N-ethyl-1-phenylmethanesulfonamide

描述

属性

CAS 编号 |

85952-14-3 |

|---|---|

分子式 |

C9H13NO2S |

分子量 |

199.27 g/mol |

IUPAC 名称 |

N-ethyl-1-phenylmethanesulfonamide |

InChI |

InChI=1S/C9H13NO2S/c1-2-10-13(11,12)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |

InChI 键 |

FGTVYMTUTYLLQR-UHFFFAOYSA-N |

SMILES |

CCNS(=O)(=O)CC1=CC=CC=C1 |

规范 SMILES |

CCNS(=O)(=O)CC1=CC=CC=C1 |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare N-ethyl-1-phenylmethanesulfonamide with structurally related sulfonamides from recent research (Table 1).

Table 1: Structural and Physicochemical Comparison of Sulfonamide Derivatives

Key Findings :

Substituent Effects on Molecular Weight: The target compound (199.27 g/mol) is lighter than diazepan-substituted analogs (e.g., 10h: 283.39 g/mol) due to the absence of bulky heterocyclic groups . Fluorinated derivatives (e.g., C₉H₁₂FNO₂S) exhibit higher molecular weights than non-fluorinated analogs, reflecting fluorine’s atomic mass contribution .

Diazepan-containing compounds (e.g., 10h, 10f) show significantly higher molecular weights and yields, suggesting that bulky substituents may stabilize intermediates during synthesis .

Biological Relevance: Fluorinated sulfonamides (e.g., N-[2-(4-fluorophenyl)ethyl]methanesulfonamide) are often prioritized in drug design for their enhanced metabolic stability and binding affinity .

Synthetic Challenges: Lower yields in diazepan-containing compounds (e.g., 10h: 0.011 g) compared to non-heterocyclic analogs suggest steric hindrance or reactivity issues during synthesis .

常见问题

Q. Q1. What are the common synthetic routes for preparing N-ethyl-1-phenylmethanesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: this compound can be synthesized via nucleophilic substitution reactions. Key steps include:

- Reagents : Use ethylamine as the nucleophile and a sulfonyl chloride precursor (e.g., phenylmethanesulfonyl chloride) in the presence of a base (e.g., triethylamine) to deprotonate the amine and drive the reaction .

- Solvent Optimization : Polar aprotic solvents like dichloromethane or dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. Q2. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR : Confirm the presence of the ethyl group (δ ~1.2 ppm for CH3, δ ~3.4 ppm for CH2) and sulfonamide protons (δ ~7.5 ppm for aromatic protons) .

- FT-IR : Validate sulfonamide S=O stretches at ~1350–1300 cm⁻¹ and 1160–1120 cm⁻¹ .

- Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular ion peak (e.g., [M+H]+ at m/z 214.09) .

Advanced Synthesis and Mechanistic Insights

Q. Q3. How can reaction yields for this compound derivatives be improved in multi-step syntheses?

Methodological Answer:

- Temperature Control : Maintain reactions at 0–5°C during sulfonamide bond formation to minimize side reactions like hydrolysis .

- Catalytic Additives : Use catalytic DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution steps .

- AI-Driven Retrosynthesis : Tools like Reaxys or Pistachio models predict optimal pathways for derivatives, reducing trial-and-error experimentation .

Q. Q4. How can contradictory spectral data (e.g., unexpected peaks in NMR) be resolved during characterization?

Methodological Answer:

- Dynamic NMR Studies : Perform variable-temperature NMR to identify rotamers or conformational isomers causing split peaks .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for analogous sulfonamides (e.g., C15H17NO2S derivatives) .

- Comparative Analysis : Cross-reference with published spectra of structurally similar compounds (e.g., N-ethylperfluorooctylsulfonamide) .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q5. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound derivatives?

Methodological Answer:

- MIC Assays : Determine minimum inhibitory concentrations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Enzyme Inhibition : Test inhibition of dihydropteroate synthase (DHPS), a sulfonamide target, via spectrophotometric monitoring of substrate depletion .

Q. Q6. How do substituents on the phenyl ring influence the bioactivity of this compound?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents at the para position enhance antibacterial potency by increasing electrophilicity of the sulfonamide group .

- Steric Effects : Bulky groups (e.g., ortho-methyl) reduce activity by hindering enzyme binding, as seen in SAR studies of diazepane-sulfonamide hybrids .

Data Interpretation and Advanced Research Design

Q. Q7. How can computational modeling predict the therapeutic potential of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to DHPS (PDB ID: 1AJ0). Focus on hydrogen bonds between the sulfonamide group and key residues (e.g., Lys221) .

- QSAR Models : Develop quantitative SAR models using descriptors like logP and polar surface area to correlate structure with bioactivity .

Q. Q8. What strategies address discrepancies between in vitro bioactivity and in vivo efficacy for sulfonamide derivatives?

Methodological Answer:

- Metabolic Stability Assays : Use liver microsomes to assess susceptibility to cytochrome P450-mediated degradation .

- Prodrug Design : Mask the sulfonamide group with labile esters to improve bioavailability, as demonstrated in fentanyl analogs .

Future Directions and Innovation

Q. Q9. What emerging synthetic technologies could revolutionize the production of this compound analogs?

Methodological Answer:

- Flow Chemistry : Continuous flow systems enable precise control over reaction parameters (e.g., residence time, temperature) for scalable synthesis .

- Biocatalysis : Explore engineered sulfotransferases to catalyze sulfonamide bond formation under mild conditions .

Q. Q10. How can multi-omics approaches elucidate the off-target effects of sulfonamide-based therapeutics?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。